Dexamethasone isonicotinate

Catalog No.
S570513
CAS No.
2265-64-7
M.F
C28H32FNO6
M. Wt
497.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dexamethasone isonicotinate

CAS Number

2265-64-7

Product Name

Dexamethasone isonicotinate

IUPAC Name

[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pyridine-4-carboxylate

Molecular Formula

C28H32FNO6

Molecular Weight

497.6 g/mol

InChI

InChI=1S/C28H32FNO6/c1-16-12-21-20-5-4-18-13-19(31)6-9-25(18,2)27(20,29)22(32)14-26(21,3)28(16,35)23(33)15-36-24(34)17-7-10-30-11-8-17/h6-11,13,16,20-22,32,35H,4-5,12,14-15H2,1-3H3/t16-,20+,21+,22+,25+,26+,27+,28+/m1/s1

InChI Key

BQTXJHAJMDGOFI-NJLPOHDGSA-N

SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C5=CC=NC=C5)O)C)O)F)C

Synonyms

Auxison, Dexamethasone Isonicotinate, HE 111, HE-111, HE111, Isonicotinate, Dexamethasone

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C5=CC=NC=C5)O)C)O)F)C

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C5=CC=NC=C5)O)C)O)F)C

Anti-inflammatory Effects:

  • Asthma: Studies investigated DI's ability to prevent late asthmatic reactions caused by exposure to specific allergens. While it showed promise in reducing inflammatory responses, it did not entirely prevent airway responsiveness changes [].

Immunomodulation:

  • Dairy Cows: Research explored DI's impact on the immune system of cows post-partum. It did not significantly alter the phagocytic activity of immune cells but showed potential in modulating other aspects of the immune response [, ].

Metabolic Studies:

  • Cattle Metabolism: Studies investigated the effects of DI on energy metabolism in heifers. While it increased blood glucose and insulin levels, it did not significantly impact other metabolic parameters [].

Other Potential Applications:

  • Laryngeal Microsurgery: Limited research explored the use of DI for post-surgical pain management after laryngeal microsurgery, but further investigation is needed.

Dexamethasone isonicotinate is a derivative of dexamethasone, a well-known glucocorticoid used for its anti-inflammatory and immunosuppressive properties. The compound is characterized by the addition of an isonicotinate group, which enhances its pharmacological profile. Its chemical formula is C28H32FNO6C_{28}H_{32}FNO_6 with a molar mass of approximately 497.563 g/mol. Dexamethasone isonicotinate can be administered through various routes, including oral, inhalation, topical, and parenteral methods .

Dexamethasone isonicotinate acts similarly to other glucocorticoids. It binds to glucocorticoid receptors in target cells, leading to:

  • Suppression of inflammatory mediators like cytokines and prostaglandins [].
  • Modulation of the immune response by affecting immune cell function [].

These actions contribute to its anti-inflammatory and anti-allergenic effects.

Dexamethasone isonicotinate shares the safety concerns associated with glucocorticoids, including [, ]:

  • Mineralocorticoid activity: It may cause salt and water retention, leading to electrolyte imbalances like potassium depletion.
  • Immunosuppression: High doses or prolonged use can suppress the immune system, increasing susceptibility to infections.
  • Other potential side effects: These can include bone weakening, muscle wasting, blood sugar elevation, and mood swings.

  • Oxidation: This compound can be oxidized to form various metabolites, which may have different biological activities.
  • Hydrolysis: It can react with water under certain conditions, leading to the breakdown of the isonicotinate ester bond.
  • Reduction: The compound may also be subjected to reduction reactions, altering its functional groups and potentially its activity .

The synthesis of dexamethasone isonicotinate typically involves the following steps:

  • Starting Material: Dexamethasone serves as the primary starting material.
  • Esterification: The reaction between dexamethasone and isonicotinic acid or its derivatives leads to the formation of dexamethasone isonicotinate through esterification.
  • Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound .

Dexamethasone isonicotinate has several applications in medical and pharmaceutical fields:

  • Anti-inflammatory Treatments: It is used for managing conditions like asthma, arthritis, and allergic reactions.
  • Immunosuppressive Therapy: The compound is beneficial in treating autoimmune diseases where immune modulation is required.
  • Research: Dexamethasone isonicotinate serves as a tool in pharmacological studies to understand glucocorticoid receptor interactions and signaling pathways .

Interaction studies indicate that dexamethasone isonicotinate may have significant interactions with other drugs:

  • Acetylsalicylic Acid: Co-administration may increase the risk or severity of adverse effects.
  • Other Medications: It may interact with various other drugs affecting its metabolism and efficacy, necessitating careful monitoring during concurrent use .

Dexamethasone isonicotinate shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameChemical FormulaUnique Features
DexamethasoneC22H29FO5C_{22}H_{29}FO_5Standard glucocorticoid without the isonicotinate group.
PrednisoloneC21H26O5C_{21}H_{26}O_5Less potent anti-inflammatory activity compared to dexamethasone.
HydrocortisoneC21H30O5C_{21}H_{30}O_5Naturally occurring steroid; lower potency than synthetic derivatives.
MethylprednisoloneC22H30O5C_{22}H_{30}O_5More potent than hydrocortisone but similar in structure.

Dexamethasone isonicotinate's unique addition of the isonicotinate moiety enhances its pharmacological properties compared to these similar compounds, particularly in terms of solubility and receptor binding affinity .

Dexamethasone isonicotinate (C₂₈H₃₂FNO₆) is a synthetic glucocorticoid derivative classified under the corticosteroid family. Structurally, it consists of dexamethasone esterified with isonicotinic acid at the 21-hydroxyl position. This modification enhances its lipophilicity compared to dexamethasone, influencing its pharmacokinetic properties, such as tissue penetration and sustained release.

The compound belongs to the organic class of gluco/mineralocorticoids, progestogins, and derivatives, characterized by a pregnane steroid backbone with fluorination at position 9 and methyl groups at positions 16α and 17α. Its molecular weight is 497.56 g/mol, and it exists as a white crystalline powder with limited water solubility. Dexamethasone isonicotinate’s significance lies in its dual anti-inflammatory and anti-allergic properties, which are leveraged in both human and veterinary medicine.

Table 1: Key Chemical Properties of Dexamethasone Isonicotinate

PropertyValueSource
Molecular FormulaC₂₈H₃₂FNO₆
Melting Point256°C
SolubilityInsoluble in water; soluble in acetone
CAS Registry Number2265-64-7

Historical Development of Dexamethasone Isonicotinate

Dexamethasone isonicotinate was developed as part of efforts to optimize the therapeutic profile of dexamethasone, a glucocorticoid first synthesized in 1957. The addition of the isonicotinate moiety aimed to improve drug stability and bioavailability, particularly for localized delivery. Early research in the 1970s explored its anti-inflammatory efficacy in animal models, leading to its adoption in veterinary medicine for conditions such as equine asthma and bovine ketosis.

The compound’s synthesis involves esterification of dexamethasone with isonicotinic acid using carbodiimide-based coupling agents, followed by purification via crystallization. Patent filings from the 2000s highlight its incorporation into drug-eluting coatings and sustained-release formulations, underscoring its adaptability in modern pharmaceutical design.

Position within the Glucocorticoid Family

Within the glucocorticoid family, dexamethasone isonicotinate occupies a niche as a prodrug of dexamethasone. Unlike hydrocortisone or prednisolone, which are shorter-acting, dexamethasone derivatives exhibit prolonged activity due to their resistance to enzymatic degradation. The isonicotinate ester group delays systemic absorption, making it suitable for topical and inhaled applications.

Table 2: Comparison of Dexamethasone Isonicotinate with Other Glucocorticoids

CompoundRelative PotencyKey Structural Features
Hydrocortisone1xUnmodified steroid backbone
Prednisolone4xΔ¹ double bond, 11β-hydroxyl
Dexamethasone25x9α-fluoro, 16α-methyl groups
Dexamethasone Isonicotinate25x*21-isonicotinate ester

*Potency relative to hydrocortisone; esterification does not alter receptor affinity but affects delivery.

Scientific Importance and Research Applications

Dexamethasone isonicotinate serves as a critical tool in studying glucocorticoid receptor dynamics and targeted drug delivery. Research has demonstrated its efficacy in modulating inflammatory pathways, including inhibition of nuclear factor-kappa B (NF-κB) and reduced cytokine production. In ophthalmology, studies utilizing radioimmunoassay techniques confirmed its localized accumulation in anterior ocular tissues, validating its use in treating uveitis and corneal inflammation.

Recent advancements include its integration into biodegradable polymer matrices for sustained-release implants, which gradually hydrolyze to release dexamethasone into tissues. Additionally, its role in veterinary oncology is under investigation, particularly in managing lymphoma-related inflammation.

Physical State and Appearance

Dexamethasone isonicotinate exists as a white or almost white crystalline powder at room temperature [1] [2]. The compound maintains its solid crystalline structure under standard storage conditions and exhibits consistent physical characteristics across different pharmaceutical grade preparations [3] [4]. The crystalline nature of the compound contributes to its stability and handling properties in pharmaceutical formulations.

Solubility Profile

Aqueous Solubility Parameters

Dexamethasone isonicotinate demonstrates practically insoluble characteristics in water [1] [5]. This limited aqueous solubility is attributed to the lipophilic nature of the steroid backbone combined with the isonicotinate ester group. The hydrophobic properties of the molecule result in poor water miscibility, which influences its formulation requirements in pharmaceutical applications [6].

Organic Solvent Solubility

The compound exhibits slightly soluble characteristics in anhydrous ethanol and acetone according to European Pharmacopoeia standards [1] [5]. Dexamethasone isonicotinate demonstrates higher solubility in organic solvents compared to aqueous media, with enhanced dissolution observed in dimethyl sulfoxide and other polar organic solvents [6]. This solubility pattern reflects the compound's lipophilic nature and facilitates its use in various pharmaceutical formulations requiring organic solvent systems.

pH-Dependent Solubility

The solubility of dexamethasone isonicotinate shows pH-dependent variations due to the presence of ionizable groups within the molecular structure. The predicted pKa value of 11.92±0.70 suggests that the compound remains predominantly neutral across physiological pH ranges [1]. However, extreme pH conditions may influence the stability of the ester linkage and subsequent solubility characteristics.

Partition and Distribution Coefficients

The octanol-water partition coefficient (LogP) for dexamethasone isonicotinate is reported as 3.02 [7]. This value indicates moderate lipophilicity, which influences the compound's membrane permeability and tissue distribution characteristics. The LogP value suggests favorable partitioning into lipid phases, supporting its potential for topical and systemic applications where tissue penetration is desired.

Thermal Properties

Melting Point (256°C)

Dexamethasone isonicotinate exhibits a melting point of 256°C [1] [2]. This relatively high melting temperature indicates strong intermolecular forces within the crystal lattice and contributes to the compound's thermal stability under normal storage and handling conditions. The melting point value is consistent across multiple analytical sources and serves as a key identification parameter for the compound.

Boiling Point (676.0±55.0°C)

The predicted boiling point of dexamethasone isonicotinate is 676.0±55.0°C [1] [8]. This theoretical value, calculated using computational methods, indicates the temperature at which the compound would transition from liquid to vapor phase under standard atmospheric pressure. The high boiling point reflects the substantial molecular weight and complex structure of the steroid derivative.

Thermal Stability Analysis

Thermal stability studies indicate that dexamethasone isonicotinate maintains structural integrity under moderate temperature conditions. The compound demonstrates stability during routine pharmaceutical processing temperatures but may undergo degradation at elevated temperatures approaching its melting point [2]. Storage recommendations specify maintenance between 2-8°C to ensure long-term stability and prevent thermal degradation [3] [4].

Spectroscopic Characteristics

UV-Visible Spectral Profile

Dexamethasone-related compounds, including the isonicotinate derivative, typically exhibit characteristic ultraviolet absorption patterns. Studies on dexamethasone demonstrate maximum absorption wavelengths around 241 nm and 269 nm depending on the solvent system and pH conditions [9] [10] [11]. The UV spectral profile reflects the α,β-unsaturated ketone system present in the steroid structure, providing a basis for analytical quantification methods.

Infrared Absorption Patterns

Infrared spectroscopy reveals characteristic absorption bands for dexamethasone isonicotinate corresponding to specific functional groups within the molecule. Key absorption patterns include carbonyl stretching vibrations from the steroid ketone groups and ester linkages, hydroxyl group stretches, and aromatic C-H vibrations from the pyridine ring system [12] [13]. The infrared spectrum serves as a fingerprint for compound identification and purity assessment.

Nuclear Magnetic Resonance Data

Nuclear magnetic resonance spectroscopy provides detailed structural information for dexamethasone isonicotinate. ¹H NMR analysis reveals characteristic chemical shifts for the steroid ring system protons, methyl groups, and the pyridine ring protons of the isonicotinate moiety [14] [15] [16]. ¹³C NMR spectroscopy offers complementary information regarding the carbon framework and can be used to confirm the integrity of the ester linkage and overall molecular structure.

Mass Spectrometry Fragmentation

Mass spectrometric analysis of dexamethasone isonicotinate provides molecular weight confirmation and characteristic fragmentation patterns. The molecular ion peak appears at m/z 497.22, corresponding to the exact molecular mass [17] [18]. Fragmentation studies reveal typical steroid breakdown pathways, including loss of the isonicotinate group and characteristic steroid ring cleavages that aid in structural confirmation and analytical method development [19] [20] [21].

Stability Parameters

Hydrolytic Stability

Dexamethasone isonicotinate demonstrates susceptibility to hydrolytic degradation under certain conditions. The ester linkage between dexamethasone and isonicotinic acid represents the primary site of hydrolytic attack [22]. Studies indicate that the compound maintains stability under neutral pH conditions but may undergo hydrolysis under extreme acidic or basic conditions, releasing the parent dexamethasone molecule and isonicotinic acid.

Photochemical Stability

Photostability studies reveal that dexamethasone derivatives, including the isonicotinate form, can undergo photodegradation when exposed to ultraviolet radiation [23] [24]. The compound should be protected from light during storage and handling to prevent photochemical degradation reactions. Photodegradation pathways typically involve the steroid ring system and can lead to formation of various photoproducts with altered biological activity.

XLogP3

3.4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

497.22136590 g/mol

Monoisotopic Mass

497.22136590 g/mol

Heavy Atom Count

36

UNII

8LGC0BOA71

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H312+H332 (33.33%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H361 (66.67%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H362 (33.33%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H373 (66.67%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

2265-64-7

Wikipedia

Dexamethasone_isonicotinate

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Dates

Last modified: 04-14-2024

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